Proansamitocin

Descripción

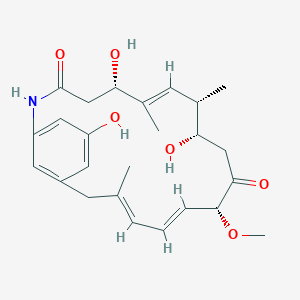

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H33NO6 |

|---|---|

Peso molecular |

443.5 g/mol |

Nombre IUPAC |

(5S,6E,8S,9S,12R,13E,15E)-5,9,20-trihydroxy-12-methoxy-6,8,16-trimethyl-2-azabicyclo[16.3.1]docosa-1(21),6,13,15,18(22),19-hexaene-3,11-dione |

InChI |

InChI=1S/C25H33NO6/c1-15-6-5-7-24(32-4)23(30)13-21(28)16(2)9-17(3)22(29)14-25(31)26-19-10-18(8-15)11-20(27)12-19/h5-7,9-12,16,21-22,24,27-29H,8,13-14H2,1-4H3,(H,26,31)/b7-5+,15-6+,17-9+/t16-,21-,22-,24+/m0/s1 |

Clave InChI |

YGIOUPVSUFMGBC-DTHPZREMSA-N |

SMILES |

CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |

SMILES isomérico |

C[C@H]1/C=C(/[C@H](CC(=O)NC2=CC(=CC(=C2)C/C(=C/C=C/[C@H](C(=O)C[C@@H]1O)OC)/C)O)O)\C |

SMILES canónico |

CC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C |

Origen del producto |

United States |

Biosynthetic Pathways and Enzymology of Proansamitocin

Polyketide Synthase (PKS) Assembly of the Proansamitocin Carbon Skeleton

The initial phase of this compound biosynthesis involves the construction of its carbon framework by a Type I modular polyketide synthase (PKS). nih.govbeilstein-journals.org This large, multifunctional enzyme complex sequentially adds and modifies simple building blocks to create the linear polyketide chain that will ultimately become this compound.

Identification and Characterization of PKS Gene Clusters (e.g., asmA-D)

The genetic blueprint for the this compound PKS is encoded within a set of genes known as the ansamitocin (asm) gene cluster. acs.orgpnas.org Specifically, four large open reading frames, designated asmA, asmB, asmC, and asmD, encode the modular PKS responsible for assembling the polyketide backbone. researchgate.netnih.govnih.gov These genes, along with others involved in precursor supply and subsequent modifications, are organized within the asm gene cluster in Actinosynnema pretiosum, the producing organism. nih.govnih.gov In a notable discovery, the genes for ansamitocin biosynthesis are located in two separate regions of the bacterial chromosome, a rare occurrence for secondary metabolite gene clusters in Actinomycetes. nih.govnih.gov

The asmA-D genes encode a total of eight modules, each responsible for a specific cycle of chain elongation. nih.govnih.gov The modular nature of this Type I PKS allows for a programmed, assembly-line-like synthesis of the polyketide chain. pnas.orgrasmusfrandsen.dk

Starter Unit Incorporation: 3-Amino-5-hydroxybenzoic Acid (AHBA) Metabolism

The biosynthesis of the this compound backbone is initiated by the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govbeilstein-journals.orgcaymanchem.com This aromatic precursor is itself synthesized through a dedicated pathway, for which the corresponding genes are also found within the asm gene cluster. nih.govnih.govnih.gov Specifically, the genes asm22-24, asm43-45, and asm47 have been identified as responsible for AHBA biosynthesis. nih.govnih.gov The AHBA synthase enzyme, a key player in this pathway, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. nih.govacs.org Interestingly, the asm gene cluster contains two homologues of the AHBA synthase gene, suggesting they may have distinct roles in the formation of this crucial starter unit. nih.govnih.gov Once synthesized, AHBA is loaded onto the first module of the PKS to kick off the polyketide chain assembly. researchgate.net

Extender Unit Utilization: Malonyl-CoA, Methylmalonyl-CoA, and Methoxymalonyl-Acyl Carrier Protein (MM-ACP)

Following the incorporation of the AHBA starter unit, the polyketide chain is elongated through the sequential addition of several extender units. The PKS machinery utilizes three types of extender units in a specific order: malonyl-CoA, methylmalonyl-CoA, and a more unusual unit, methoxymalonyl-acyl carrier protein (MM-ACP). researchgate.netnih.gov The assembly of the this compound carbon skeleton involves the incorporation of three acetate (B1210297) units (derived from malonyl-CoA), three propionate (B1217596) units (derived from methylmalonyl-CoA), and one "glycolate" unit (derived from methoxymalonyl-ACP). nih.govbeilstein-journals.orgpnas.org

A dedicated set of genes, asm13-17, is responsible for the synthesis of the methoxymalonyl extender unit. pnas.orgnih.gov This unusual building block is synthesized on a dedicated acyl carrier protein (ACP) rather than as a CoA thioester. pnas.orgnih.gov

Role of the Polyketide Synthase Type I Modular Architecture

The this compound PKS is a classic example of a modular Type I PKS. beilstein-journals.orgpnas.org This architecture consists of a series of modules, with each module containing a set of enzymatic domains that catalyze one round of polyketide chain elongation. rasmusfrandsen.dkwikipedia.org A minimal module comprises an acyltransferase (AT) domain, which selects the appropriate extender unit, a ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation via a Claisen condensation, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain as a thioester. rasmusfrandsen.dkwikipedia.org

The specific number and arrangement of modules and the complement of domains within each module dictate the final structure of the polyketide product. rasmusfrandsen.dkwikipedia.org In the case of this compound, the four PKS proteins (AsmA-D) contain a total of eight modules that sequentially build the linear polyketide chain. researchgate.netnih.gov The final module contains a thioesterase (TE) domain that is involved in the release of the completed polyketide chain. rasmusfrandsen.dk

Macrolactam Formation: Cyclization to this compound

Once the linear polyketide chain, known as seco-proansamitocin, is fully assembled on the PKS, it must be released and cyclized to form the 19-membered macrolactam ring of this compound. nih.govbeilstein-journals.org

Mechanism of seco-Proansamitocin Release

The release of the fully synthesized polyketide chain from the final PKS module is a critical step that precedes cyclization. The linear precursor, seco-proansamitocin, is held on the last PKS module. nih.govbeilstein-journals.org The release and subsequent cyclization are thought to be catalyzed by an ansamycin (B12435341) amide synthase, encoded by the asm9 gene, which is located downstream of the PKS genes. nih.govpnas.org This enzyme shows homology to arylamine acyl transferases and is a separate entity from the PKS complex. nih.gov

The proposed mechanism involves the transfer of the C-terminus of the polyketide chain from the PKS to a conserved cysteine residue on the Asm9 enzyme. pnas.org This is followed by an intramolecular amide bond formation between the carboxyl group and the amino group of the AHBA starter unit, resulting in the release of the 19-membered macrocyclic lactam, this compound. pnas.org Studies have shown that even free carboxylic acid forms of seco-proansamitocin can be activated and cyclized by the enzymatic machinery of A. pretiosum. nih.gov

Table 1: Genes Involved in this compound Biosynthesis

| Gene(s) | Function |

|---|---|

| asmA-D | Encode the Type I modular polyketide synthase (PKS) responsible for assembling the carbon skeleton. researchgate.netnih.govnih.gov |

| asm22-24, asm43-45, asm47 | Involved in the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govnih.gov |

| asm13-17 | Responsible for the synthesis of the methoxymalonyl-acyl carrier protein (MM-ACP) extender unit. pnas.orgnih.gov |

| asm9 | Encodes the ansamycin amide synthase that catalyzes the cyclization of seco-proansamitocin to form this compound. nih.govpnas.org |

Function of Ansamaycin Amide Synthase (e.g., Asm9) in Macrocyclization

The biosynthesis of this compound, a key intermediate in the formation of the potent antitumor agent ansamitocin, culminates in a crucial macrocyclization step catalyzed by an ansamycin amide synthase. beilstein-journals.orgnih.gov This enzyme, exemplified by Asm9 from Actinosynnema pretiosum, is not part of the modular polyketide synthase (PKS) but is a separate, stand-alone enzyme. nih.govbeilstein-institut.de Its primary role is to release the fully assembled polyketide chain, seco-proansamitocin, from the final PKS module and facilitate the formation of a 19-membered macrocyclic lactam. beilstein-journals.orgnih.gov

The proposed mechanism involves the transfer of the C-terminus of the seco-proansamitocin chain from the PKS to a conserved cysteine residue on the Asm9 protein. pnas.orgpnas.org This is followed by an intramolecular amide bond formation between the activated carboxyl group and the aromatic amino group of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, releasing the cyclized this compound. pnas.orgpnas.org This enzymatic cyclization is particularly noteworthy as the chemical equivalent, macrolactamization involving an aniline (B41778) moiety, is often challenging due to the low nucleophilicity of the aromatic amine. nih.gov

Studies comparing Asm9 with its homolog GdmF from the geldanamycin (B1684428) biosynthetic pathway have revealed differences in substrate specificity. nih.gov While both enzymes catalyze macrolactam formation, GdmF exhibits a broader chemoselectivity. nih.gov Sequence alignment shows a 42% identity and 58% similarity between GdmF and Asm9. nih.gov Computational modeling suggests that a single amino acid difference, an alanine (B10760859) in Asm9 versus a proline in GdmF at a key position (Ala129), may contribute to the observed differences in their catalytic activity and substrate acceptance. nih.gov

The nature of the substrate for Asm9 is an area of active investigation. While it is presumed to act on the PKS-bound seco-proansamitocin, studies have shown that the enzyme can also accept free carboxylic acids and activated thioesters, such as N-acetylcysteamine (SNAC) thioesters, as substrates in mutasynthesis experiments. nih.govacs.orgresearchgate.net This flexibility opens up chemoenzymatic strategies for producing novel this compound analogs. acs.org

Table 1: Key Enzymes and Intermediates in this compound Macrocyclization

| Component | Role | Organism/Source | References |

| Enzyme | |||

| Asm9 | Ansamaycin amide synthase; catalyzes macrocyclization of seco-proansamitocin to this compound. | Actinosynnema pretiosum | beilstein-journals.orgnih.govpnas.org |

| GdmF | Homologous amide synthase in geldanamycin biosynthesis with broader substrate specificity. | Streptomyces hygroscopicus | nih.gov |

| Substrate/Intermediate | |||

| Seco-proansamitocin | Linear polyketide precursor to this compound. | Actinosynnema pretiosum biosynthesis | beilstein-journals.orgnih.gov |

| This compound | 19-membered macrocyclic lactam product of Asm9-catalyzed cyclization. | Actinosynnema pretiosum biosynthesis | beilstein-journals.orgnih.govpnas.org |

| N-acetylcysteamine (SNAC) thioester of seco-proansamitocin | Synthetic activated substrate for Asm9. | Chemical synthesis | nih.govacs.orgresearchgate.net |

Early-Stage Post-PKS Tailoring Steps on this compound

Following its formation, the this compound core undergoes a series of enzymatic modifications, known as post-PKS tailoring steps, which are crucial for the biosynthesis of the final bioactive ansamitocins. beilstein-journals.orgpnas.org These modifications occur in a somewhat predetermined but partially flexible sequence, leading to a variety of ansamitocin derivatives. beilstein-journals.orgnih.gov

Initial Enzymatic Modifications of the this compound Core

The initial tailoring steps begin to decorate the this compound macrocycle, setting the stage for further diversification. Analysis of the ansamitocin biosynthetic gene cluster and metabolic products from various mutant strains has elucidated the likely sequence of these early modifications. nih.gov

The first post-PKS modification is believed to be the chlorination of the aromatic ring, a reaction catalyzed by a halogenase, Asm12. beilstein-journals.orgnih.gov This is followed by the transfer of a carbamoyl (B1232498) group to the C-7 hydroxyl group, a reaction catalyzed by the carbamoyltransferase Asm21. beilstein-journals.orgbeilstein-institut.de Subsequently, methylation of the aromatic hydroxyl group occurs. nih.gov These initial steps are critical, as later modifications, such as epoxidation and N-methylation, often only proceed after these early tailoring reactions have taken place. beilstein-journals.org

Enzymes Involved in Initial Diversification of this compound

The enzymes responsible for the initial diversification of this compound are encoded within the asm gene cluster. pnas.org These tailoring enzymes often exhibit a degree of relaxed substrate specificity, which can result in a "metabolic grid" of alternative biosynthetic routes, producing a mixture of ansamitocin analogs. beilstein-journals.orgnih.gov

Mutant strains of A. pretiosum blocked in specific tailoring steps have been instrumental in identifying the function of these enzymes and the intermediates they produce. For instance, a mutant strain (Δasm12/21) blocked in both chlorination and carbamoylation accumulates this compound, along with minor products like O-methyl this compound and 10-epi-proansamitocin. beilstein-journals.orgbeilstein-institut.de This demonstrates the activity of other tailoring enzymes, such as a methyltransferase, even when the primary pathway is blocked.

The key enzymes involved in these early diversification steps include:

Asm12 (Halogenase): Catalyzes the chlorination of the this compound aromatic ring. beilstein-journals.orgnih.gov

Asm21 (Carbamoyltransferase): Transfers a carbamoyl group to the this compound core. beilstein-journals.orgbeilstein-institut.de

Asm10 (N-methyltransferase) and Asm7/Asm17 (O-methyltransferases): These methyltransferases are responsible for the N-methylation and O-methylation at various positions on the ansamitocin scaffold. pnas.orgnih.gov

Asm19 (Acyltransferase): Involved in the acylation of the C-3 alcohol, a step that often precedes the final tailoring reactions. beilstein-journals.org

The interplay and substrate flexibility of these enzymes contribute significantly to the structural diversity of the ansamitocin family of natural products. beilstein-journals.orgrsc.org

Table 2: Early Post-PKS Tailoring Enzymes and Their Modifications

| Enzyme | Gene | Enzyme Class | Modification | Substrate | Product | References |

| Asm12 | asm12 | Halogenase | Chlorination | This compound | Chloro-proansamitocin derivative | beilstein-journals.orgnih.gov |

| Asm21 | asm21 | Carbamoyltransferase | Carbamoylation | This compound derivative | Carbamoylated this compound derivative | beilstein-journals.orgbeilstein-institut.de |

| Asm17 | asm17 | O-Methyltransferase | O-methylation at C-10 | This compound derivative | 10-O-methyl-proansamitocin derivative | pnas.org |

| Asm10 | asm10 | N-Methyltransferase | N-methylation | Ansamitocin intermediate | N-methylated ansamitocin intermediate | pnas.orgnih.gov |

| Asm7 | asm7 | O-Methyltransferase | O-methylation at C-20 | Ansamitocin intermediate | 20-O-methyl ansamitocin intermediate | pnas.org |

| Asm19 | asm19 | Acyltransferase | Acylation at C-3 | Carbamoylated this compound derivative | Acylated ansamitocin intermediate | beilstein-journals.org |

Chemical Synthesis Approaches to Proansamitocin and Its Core Analogues

Total Synthesis Methodologies for Proansamitocin

The total synthesis of this compound and its immediate precursors, such as seco-proansamitocin, has been a subject of considerable research. These efforts aim to provide access to these complex molecules through purely chemical means, which in turn can be used in chemoenzymatic strategies. psu.eduacs.org For instance, chemically synthesized this compound can be fed to mutant strains of Actinosynnema pretiosum that are blocked in its biosynthesis, allowing for the production of ansamitocins. psu.edubeilstein-institut.de

A notable approach is the total synthesis of the N-acetylcysteamine (SNAC) thioester of seco-proansamitocin, the activated open-chain precursor to this compound. acs.orgacs.orgnih.gov This strategy hinges on the convergent assembly of two major fragments, culminating in a Heck reaction to form the carbon backbone before subsequent modifications. nih.govacs.org

The control of stereochemistry is paramount in the synthesis of this compound, given the numerous chiral centers in its ansa chain. Various enantioselective methods have been employed to install these stereocenters with high fidelity.

A key strategy involves the use of the Nagao acetate (B1210297) aldol (B89426) reaction . This reaction, which employs a chiral auxiliary, has been utilized twice in the synthesis of the seco-proansamitocin thioester to establish critical stereocenters within the polyketide chain. acs.orgacs.orgnih.gov Another powerful technique is the ZACA (zirconium-catalyzed asymmetric carboalumination) reaction, which has been applied in combination with lipase-catalyzed acetylation to generate chiral building blocks with very high enantiomeric purity (≥99% ee) for the synthesis of natural product fragments. nih.govjst.go.jp

Alternative approaches, often referred to as "Chiron approaches," utilize readily available chiral starting materials from the "chiral pool," such as carbohydrates, to provide the necessary stereochemical information for the synthetic target. academie-sciences.fr

Table 1: Key Enantioselective Reactions in this compound Synthesis

| Reaction Name | Purpose | Reference |

|---|---|---|

| Nagao Acetate Aldol Reaction | Installation of stereocenters in the ansa chain. | acs.orgnih.gov |

The formation of the 19-membered macrocyclic lactam is one of the most challenging steps in the synthesis of this compound and its analogues. nih.govacademie-sciences.fr The low nucleophilicity of the aromatic amine makes direct macrolactamization difficult. nih.govacademie-sciences.fr Consequently, chemists have explored several powerful cyclization reactions.

Macrolactamization (Amide Formation): Despite the challenges, direct amide bond formation has been used. The synthesis of "mini"-proansamitocin analogues employed bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) as a condensing agent to facilitate the intermolecular amide bond formation prior to the final ring closure. thieme-connect.com The amide synthase enzyme (Asm9) from the ansamitocin biosynthetic pathway is nature's solution to this cyclization, efficiently forming the macrolactam from the seco-proansamitocin thioester. nih.govpnas.org

Ring-Closing Metathesis (RCM): RCM has emerged as a robust and stereoselective method for macrocyclization in the synthesis of this compound analogues. thieme-connect.comresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs' 2nd generation catalyst, forms a carbon-carbon double bond to close the macrocycle. thieme-connect.comthieme-connect.com It has been successfully applied to synthesize 17-membered "mini"-proansamitocins. thieme-connect.com RCM is a key strategy in modern macrocycle synthesis, valued for its functional group tolerance and reliability. mdpi.comdrughunter.com

Heck Reaction: The palladium-catalyzed Heck reaction has been employed as a key bond-forming reaction to merge the two major fragments in the synthesis of seco-proansamitocin. acs.orgnih.gov While used for fragment coupling in this context, intramolecular Heck reactions are also a recognized strategy for macrocyclization. mdpi.comcsic.es

Table 2: Comparison of Macrocyclization Strategies

| Reaction | Catalyst/Reagent | Application | Yield | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | Grubbs' 2nd Gen. Catalyst | Synthesis of 17-membered this compound analogues | 75% | thieme-connect.comthieme-connect.com |

| Amide Formation | BOPCl, DIPEA | Intermolecular coupling for RCM precursor | 63-78% | thieme-connect.com |

Synthesis of Novel this compound Core Derivatives

The ability to chemically synthesize this compound opens the door to creating novel derivatives with modified structures. These analogues are invaluable for probing the structural requirements for biological activity and for developing compounds with improved properties. thieme-connect.comacademie-sciences.fr Modifications have been targeted at the ring size, the aromatic core, and the ansa chain.

To investigate the impact of the macrocycle's ring size on its properties, smaller analogues have been synthesized. A notable example is the creation of 17-membered "mini"-proansamitocins. thieme-connect.com These syntheses demonstrate the flexibility of chemical methods in generating structural diversity that is not accessible through biological pathways.

The synthesis of these smaller rings was achieved via a strategy involving intermolecular amide formation between a ketoacid fragment and a substituted aniline (B41778), followed by a ring-closing metathesis (RCM) reaction to form the macrocycle. thieme-connect.comthieme-connect.com This approach successfully yielded two different 17-membered this compound derivatives, which differ in the substitution pattern of their aromatic moiety. thieme-connect.com

Table 3: Synthesized "Mini"-Proansamitocin Analogues

| Compound | Ring Size | Key Synthesis Step | Reference |

|---|---|---|---|

| "Mini"-Proansamitocin 5 | 17 Members | Ring-Closing Metathesis | thieme-connect.com |

Chemical synthesis allows for precise modifications at various positions of the this compound scaffold, targeting both the aromatic nucleus and the ansa bridge. beilstein-institut.de

Aromatic Moiety Modification: The aromatic portion of this compound can be altered by utilizing different synthetic starter units. For example, the synthesis of 'mini'-proansamitocins involved preparing two different allylated anilines, which were then incorporated into the final macrocycle, leading to derivatives with distinct aromatic substitution patterns. thieme-connect.com This allows for the exploration of how changes in the electronic and steric properties of the aromatic ring affect biological function.

Ansa Chain Modification: The ansa chain is another key target for synthetic modification. Semisynthetic derivatization of this compound, obtained through fermentation of a genetically engineered mutant, has been achieved. beilstein-institut.de For example, the keto group at C-9 in per-O-silylated this compound was subjected to nucleophilic methylation to yield C-9 methyl-branched derivatives. beilstein-institut.de These modified proansamitocins can then be fed to mutant microbes for further enzymatic processing, a strategy termed a BIO-CHEM-BIO approach. beilstein-institut.de

Fragment Synthesis and Assembly Strategies for this compound Construction

Convergent synthesis, which involves the separate synthesis of complex fragments followed by their assembly, is a common and efficient strategy for constructing large molecules like this compound. academie-sciences.fracs.org The typical retrosynthetic analysis disconnects the molecule into an aromatic moiety and an ansa chain. beilstein-institut.deacs.orgacademie-sciences.fr

Fragment Synthesis:

Aromatic Fragment: The aromatic piece is typically derived from precursors like 3-amino-5-hydroxybenzoic acid (AHBA) or commercially available starting materials such as 3,5-dihydroxybenzoic acid. thieme-connect.comacs.org These are then functionalized to prepare them for coupling with the ansa chain fragment. For instance, a protected AHBA derivative was converted into a vinyl iodide for use in a Heck coupling. nih.govacs.org

Ansa Chain Fragment: The ansa chain is constructed through a multi-step sequence, often starting from smaller, chiral building blocks. acs.org Stereocenters are carefully installed using enantioselective reactions as described previously. The chain is built up and functionalized with appropriate terminal groups (e.g., a terminal alkene and a carboxylic acid or thioester) ready for fragment coupling and macrocyclization. acs.org

Assembly: The pre-synthesized fragments are joined using efficient and high-yielding coupling reactions. A key example is the palladium-catalyzed Heck reaction, which was used to connect a vinyl iodide aromatic fragment with a terminal alkene on the ansa chain, forming the complete carbon skeleton of seco-proansamitocin. nih.govacs.org Alternatively, intermolecular amide bond formation can be used to link the carboxylic acid of the ansa chain to the amino group of the aromatic fragment. thieme-connect.com

Table 4: Fragment Assembly Strategies for this compound and Analogues

| Coupling Reaction | Fragments Coupled | Purpose | Reference |

|---|---|---|---|

| Heck Reaction | Aromatic vinyl iodide + Ansa chain alkene | Assembly of seco-proansamitocin backbone | nih.govacs.org |

Biosynthetic Engineering and Mutasynthesis for Proansamitocin Diversification

Generation and Utilization of Blocked Mutant Strains of Actinosynnema pretiosum

A cornerstone of proansamitocin diversification lies in the creation of genetically engineered "blocked" mutant strains of A. pretiosum. These strains have specific genes in the ansamitocin biosynthetic pathway intentionally inactivated, leading to the interruption of the natural production line and often the accumulation of valuable intermediates.

AHBA-Deficient Mutants (ΔAHBA) for Precursor-Directed Biosynthesis

The biosynthesis of this compound is initiated by the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). By deleting the genes responsible for AHBA synthesis, researchers have created AHBA-deficient mutants, such as the well-studied A. pretiosum HGF073 strain. researchgate.netnih.gov These mutants are incapable of producing ansamitocins unless an external precursor is supplied to the fermentation medium. This technique, known as precursor-directed biosynthesis, allows for the incorporation of structurally modified AHBA analogues into the biosynthetic pathway. The substrate flexibility of the polyketide synthase (PKS) and subsequent tailoring enzymes enables the production of novel ansamitocin derivatives with altered aromatic moieties. researchgate.netnih.govresearchgate.net

Tailoring Enzyme-Deficient Mutants (e.g., Δasm12/21) for this compound Accumulation

Following the formation of the initial macrolactam ring, this compound undergoes a series of modifications by tailoring enzymes, including halogenation, carbamoylation, methylation, and epoxidation, to become the final ansamitocin products. researchgate.netnih.gov By inactivating the genes for specific tailoring enzymes, it is possible to halt the biosynthetic process at the this compound stage. A notable example is the A. pretiosum Δasm12/21 mutant, in which the genes for chlorination (asm12) and carbamoylation (asm21) have been deleted. researchgate.net This double mutant is an effective producer of this compound, which can then be isolated and used as a versatile starting material for further chemical or biological modifications. researchgate.netresearchgate.net Fermentation of the Δasm12/21 mutant has been shown to yield this compound at significant levels, alongside some minor related byproducts. researchgate.net

| Fermentation Product | Yield (mg/L) |

| This compound | up to 106 |

| O-methyl this compound | 2.3 |

| 10-epi-proansamitocin | 3.5 |

| Diastereomeric byproducts | 7.6 |

| Table 1: Fermentation products and their yields from the Actinosynnema pretiosum Δasm12/21 mutant strain. researchgate.net |

Mutasynthetic Incorporation of Modified Precursors and Intermediates

Mutasynthesis, a powerful extension of precursor-directed biosynthesis, involves feeding synthetic, unnatural precursors to a blocked mutant to generate novel metabolites. This approach has been extensively applied to the this compound pathway to explore the substrate tolerance of the biosynthetic enzymes and to create a library of new ansamitocin analogues.

Feeding Studies with Aromatic Moiety Analogues (e.g., Halogenated AHBA Analogues)

The AHBA-deficient mutant A. pretiosum HGF073 has been instrumental in mutasynthesis studies involving the incorporation of various aromatic precursors. Feeding this mutant with halogenated 3-aminobenzoic acid analogues has successfully yielded a range of novel, halogenated ansamitocin derivatives. researchgate.netacademie-sciences.fr For instance, the supplementation of 3-amino-4-bromobenzoic acid to the culture medium of the HGF073 mutant resulted in the production of 19-bromo-ansamitocin P-3. researchgate.net Similarly, fluorine- and chlorine-containing analogues have been incorporated, demonstrating the flexibility of the biosynthetic machinery. academie-sciences.fr These studies have provided valuable insights into the structure-activity relationships of the ansamitocin class of compounds.

| Precursor Fed to A. pretiosum HGF073 | Resulting Ansamitocin Derivative |

| 3-amino-4-fluorobenzoic acid | 19-fluoro-ansamitocin derivatives |

| 3-amino-4-chlorobenzoic acid | 19-chloro-ansamitocin derivatives |

| 3-amino-4-bromobenzoic acid | 19-bromo-ansamitocin derivatives |

| Table 2: Examples of halogenated this compound derivatives produced through mutasynthesis. academie-sciences.frresearchgate.net |

Bioconversion of Advanced Synthetic Intermediates (e.g., this compound Derivatives)

A fascinating application of mutasynthesis is the bioconversion of advanced, synthetically prepared intermediates. Researchers have successfully fed totally synthetic this compound to the AHBA-deficient mutant A. pretiosum HGF073. psu.edu The mutant strain was able to take up this complex molecule and process it through the remaining steps of the biosynthetic pathway, including chlorination, carbamoylation, and esterification, to yield ansamitocin P-3 and its dechloro derivative. psu.edu This chemoenzymatic approach, which combines chemical synthesis with microbial transformation, opens up possibilities for creating modifications in the ansa chain of this compound that are not accessible through simple precursor-directed biosynthesis. nih.govpsu.edu

Combinatorial Biosynthesis Strategies Applied to this compound Production

Combinatorial biosynthesis aims to generate novel natural product analogues by rationally combining genes from different biosynthetic pathways or by modifying existing pathways. While still an emerging field for this compound, several strategies have been explored. nih.gov The inactivation of genes encoding tailoring enzymes, as seen in the Δasm12/21 mutant, is a form of combinatorial biosynthesis that has been successfully used to accumulate this compound. researchgate.netresearchgate.net

Further strategies involve the targeted inactivation of other post-PKS modification genes. For example, inactivating the asm19 gene, which encodes a 3-O-acyltransferase, leads to the accumulation of deacylated ansamitocin derivatives. researchgate.net The analysis of various mutants with inactivated tailoring enzymes has helped to elucidate the sequence of post-PKS modification steps in ansamitocin biosynthesis. nih.gov It is proposed that chlorination is the first step, followed by carbamoylation, methylation of the hydroxyl group, attachment of the ester side chain, epoxidation, and finally N-methylation. nih.gov The relaxed substrate specificity of many of these downstream enzymes creates a "metabolic grid," allowing for the formation of multiple products from a single precursor. nih.gov

The creation of multi-blocked mutants, such as a strain deficient in both AHBA synthesis and specific tailoring steps (e.g., ΔAHBA and Δasm12/21), further expands the toolkit for generating novel this compound derivatives. researchgate.net These advanced mutant strains can be fed a wider variety of synthetic precursors, leading to even greater structural diversity in the final products. researchgate.net While the swapping of entire PKS modules or genes from other ansamycin (B12435341) pathways into the A. pretiosum genome to produce hybrid this compound analogues remains a complex challenge, the foundational work in creating and utilizing blocked mutants has laid the groundwork for such future innovations in combinatorial biosynthesis.

Hybrid Chemoenzymatic Approaches (BIO-CHEM-BIO and CHEM-BIO-CHEM)

Hybrid chemoenzymatic strategies merge the strengths of chemical synthesis (flexibility, access to unnatural functionalities) and biosynthesis (stereospecificity, complex scaffold assembly). These multi-step approaches, designated by the sequence of chemical (CHEM) and biological (BIO) transformations, provide powerful pathways to novel this compound derivatives. beilstein-institut.de

The BIO-CHEM-BIO approach begins with the biological production of a natural product or an intermediate. This compound is then isolated and chemically modified to introduce a new functional group or structural change. Finally, the modified compound is fed back to a whole-cell fermentation or a purified enzyme system for further biological processing. beilstein-institut.de This strategy is particularly useful for modifying the this compound core after its complex biological assembly. For instance, this compound, produced via fermentation (BIO), can be chemically altered. An example involves the nucleophilic methylation of the C-9 keto group in per-O-silylated this compound, which yields C-9 methyl-branched proansamitocins (CHEM). beilstein-institut.de These new derivatives can then be subjected to the downstream tailoring enzymes of the ansamitocin pathway in a suitable host (BIO), potentially leading to novel, fully decorated ansamitocin analogs. beilstein-institut.de

The CHEM-BIO-CHEM strategy follows a different sequence. It starts with a chemically synthesized precursor, or "mutasynthon" (CHEM). beilstein-institut.de This synthetic molecule is then supplied to a mutant strain of a producing organism that is blocked in the biosynthesis of its natural precursor (BIO). The microorganism incorporates the synthetic mutasynthon and processes it using its biosynthetic enzymes to generate a novel analog. This new compound can then be isolated and subjected to further chemical derivatization (CHEM). This approach is advantageous when the desired modification is on an early building block of the biosynthetic pathway, such as the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. beilstein-journals.org For example, a chemically synthesized bromo-substituted AHBA analog can be fed to an AHBA-deficient mutant of Actinosynnema pretiosum to produce bromo-ansamitocin (a CHEM-BIO process). beilstein-journals.org This halogenated handle can then be used for subsequent chemical modifications, such as in the synthesis of tumor-targeting drug conjugates. beilstein-journals.org

Table 1: Comparison of Hybrid Chemoenzymatic Strategies

| Strategy | Step 1 (Initial Stage) | Step 2 (Intermediate Stage) | Step 3 (Final Stage) | Example Application for this compound |

|---|---|---|---|---|

| BIO-CHEM-BIO | Biological production of an intermediate (e.g., this compound). | Chemical modification of the isolated intermediate (e.g., C-9 methylation). beilstein-institut.de | Biotransformation of the modified intermediate by tailoring enzymes. beilstein-institut.de | Generation of C-9 branched ansamitocins. beilstein-institut.de |

| CHEM-BIO-CHEM | Chemical synthesis of a precursor analog (mutasynthon). beilstein-institut.de | Mutasynthetic incorporation and processing by a blocked mutant strain. beilstein-journals.org | Chemical derivatization of the novel bioactive compound. beilstein-journals.org | Synthesis of bromo-ansamitocin followed by chemical conjugation. beilstein-journals.org |

Enzyme Engineering for Relaxed Substrate Specificity in this compound Pathway

A significant bottleneck in generating diversity through mutasynthesis and chemoenzymatic methods is the often-strict substrate specificity of the biosynthetic enzymes. nih.govresearchgate.net The enzymes in the this compound pathway, from the polyketide synthase (PKS) that builds the macrocyclic backbone to the tailoring enzymes that decorate it, have evolved to recognize and process specific intermediates. pnas.orgnih.gov To overcome this limitation, researchers employ enzyme engineering techniques to create biocatalysts with relaxed or altered substrate specificity, thereby broadening the range of acceptable synthetic precursors and expanding the accessible chemical space. researchgate.netau.dk

Common enzyme engineering strategies include directed evolution and site-directed mutagenesis. researchgate.net These methods can be used to modify key residues in an enzyme's active site to better accommodate unnatural substrates. nih.gov In the context of ansamycin biosynthesis, several enzymes are prime targets for such engineering.

The ansamycin amide synthase (Asm9) , which cyclizes the linear seco-proansamitocin to form the macrolactam ring, is a critical enzyme. pnas.orgnih.gov Engineering this enzyme could enable the cyclization of synthetic seco-proansamitocin analogs with modifications in the polyketide chain, which are typically not accepted by the native PKS. Studies have shown that the amide synthase system in A. pretiosum can accept and cyclize chemically synthesized N-acetylcysteamine thioesters of seco-proansamitocin, indicating a degree of inherent flexibility that could be further enhanced through engineering. nih.govnih.gov

Tailoring enzymes such as methyltransferases, halogenases, and carbamoyltransferases are also key targets. These enzymes are often naturally more promiscuous than PKS modules, but their efficiency with unnatural substrates can be low. nih.gov For example, the carbamoyltransferase GdmN from a related ansamycin pathway has been structurally characterized and engineered. nih.gov By identifying key residues in its spacious substrate-binding pocket, researchers were able to redesign the enzyme to perform iterative carbamoylations, a function not observed in the native enzyme. nih.gov Applying similar structure-guided engineering to the this compound carbamoyltransferase (Asm21) could allow for the introduction of carbamoyl (B1232498) groups onto novel positions or on analogs that are poor substrates for the wild-type enzyme. beilstein-journals.org

Engineering efforts can lead to the creation of biocatalytic platforms capable of producing a wide array of new this compound derivatives from a library of synthetic precursors.

Table 2: Potential Enzyme Engineering Targets in the this compound Pathway

| Enzyme Target | Natural Function | Engineering Goal | Potential Outcome |

|---|---|---|---|

| Polyketide Synthase (PKS) Modules | Assemble the polyketide backbone from specific extender units. pnas.org | Alter domain specificity to incorporate unnatural extender units. | Generation of this compound analogs with modified backbones. |

| Amide Synthase (Asm9) | Cyclize seco-proansamitocin into a macrolactam. nih.gov | Increase acceptance of modified seco-proansamitocin analogs. | Efficient production of novel macrolactam cores. nih.gov |

| Carbamoyltransferase (Asm21) | Adds a carbamoyl group at C-7. beilstein-journals.org | Relax substrate specificity to carbamoylate unnatural proansamitocins; introduce iterative catalysis. nih.gov | Novel carbamoylated and poly-carbamoylated analogs. |

| N-methyltransferase | N-methylation of the amide bond. researchgate.net | Broaden substrate scope to accept analogs with modified backbones or aromatic rings. | Novel N-demethyl or alternatively N-alkylated ansamitocins. |

Structure Activity Relationship Sar Studies of Proansamitocin Derivatives

Influence of Side Chain Modifications on Preclinical Biological Activity

Modifications to the side chains of the proansamitocin core have revealed critical determinants for its potent cytotoxic effects.

The ester side chain at the C-3 position is widely recognized as a key pharmacophore, essential for the potent antiproliferative activity of ansamitocin-class compounds. academie-sciences.frbeilstein-institut.de Studies have consistently shown that the presence and nature of this ester group significantly modulate biological potency. academie-sciences.fr

Derivatives that lack an ester at C-3, such as those with a free hydroxyl group (e.g., maytansinol), exhibit dramatically reduced cytotoxicity, sometimes by a factor of up to 10,000, rendering them largely inactive. academie-sciences.fr Preliminary biological tests of this compound, which lacks the C-3 ester, also showed no significant cytotoxic activity. thieme-connect.com This underscores the necessity of the C-3 ester for the molecule's ability to inhibit tumor cell growth. academie-sciences.frthieme-connect.com The acyltransferase enzyme responsible for attaching the C-3 ester has been identified as a crucial component in the biosynthetic pathway to produce active ansamitocins. pnas.org

The specific structure of the ester also influences activity. A variety of C-3 acyloxy side chains have been introduced via semisynthesis, demonstrating that changes to this group can fine-tune the biological profile of the resulting compound. academie-sciences.fr

Table 1: Effect of C-3 Side Chain on Cytotoxicity

| Compound | C-3 Modification | Relative Cytotoxicity | Reference |

| Ansamitocin P-3 | Isobutyrate Ester | High | academie-sciences.fr |

| Maytansinol | Hydroxyl Group | Very Low (1/10,000th of ester) | academie-sciences.fr |

| This compound | Hydroxyl Group | None Detected | thieme-connect.com |

In maytansinoids, the C(7)–C(9) cyclic carbamate (B1207046) is involved in crucial hydrogen bonding interactions with β-tubulin, the molecular target. rsc.org To definitively probe its importance, analogues have been synthesized where the carbamate is replaced. beilstein-institut.de Comparative evaluations of these analogues revealed that while the carbamate is a significant contributor, it may not be an absolute requirement for activity, provided other key structural features, such as the C-9 hydroxyl group's stereochemistry, are optimal. beilstein-institut.de However, the absence of the carbamoyl (B1232498) group, in conjunction with the absence of the C-3 ester and the diene system, leads to a lack of cytotoxic activity. thieme-connect.com

Stereochemical Contributions to this compound Analogue Activity

The three-dimensional arrangement of atoms in this compound analogues is a critical factor governing their biological efficacy. The chirality of the molecule dictates how it fits into its biological target, and even minor changes in stereochemistry can lead to a significant loss of activity. mdpi.combiyokimya.vet

The hydroxyl group at the C-9 position and its specific stereochemical orientation are pivotal for the cytotoxic activity of this compound derivatives. beilstein-institut.de It has been demonstrated that the α-orientation of this hydroxyl group is a key determinant of potency. beilstein-institut.de This group is believed to participate in essential hydrogen-bonding interactions within the binding site of tubulin. rsc.org

Furthermore, it has been proposed that the C-9 carbinolamide acts as an alkylating function, crucial for its mechanism of action. academie-sciences.fr When this C-9 alcohol is chemically modified (alkylated), a significant decrease in antitumor activity and cytotoxicity is observed, reinforcing its importance for the biological function of the molecule. academie-sciences.fr

Besides C-9, the stereochemistry at other chiral centers also plays a role in the molecule's activity profile.

C-3 Stereocenter : The stereochemistry of the ester side chain at C-3 is crucial. A change from the natural (S)-configuration to the (R)-configuration at this position results in a dramatic loss of inhibitory activity. academie-sciences.fr This highlights the precise three-point interaction required between the drug and its target receptor. researchgate.net

C-10 Stereocenter : Interestingly, the configuration at C-10 appears to be more permissive to changes. The C-10 epimer of some maytansinoids has been shown to retain strong biological activity, similar to that of the natural compound. academie-sciences.fr

Structural Determinants of Deoxygenated this compound Derivatives' Activities

Recent studies involving mutasynthesis have led to the generation of novel this compound derivatives that are deoxygenated, particularly at the C-7 position of the ansamitocin core. The formation of these analogues is thought to occur through an elimination reaction at C-7/C-8, followed by a reduction.

The biological evaluation of these C-7 deoxygenated derivatives has provided further insight into the structural requirements for activity. Bioactivity tests revealed that only the deoxygenated derivatives that also possessed an ester side chain at the C-3 position exhibited strong antiproliferative activity. This finding once again highlights the indispensable role of the C-3 ester as the primary pharmacophore for this class of compounds. Derivatives lacking this key feature were inactive, irrespective of the modification at C-7.

Table 2: Summary of Key Structure-Activity Relationships

| Structural Feature | Modification | Impact on Biological Activity | Reference |

| C-3 Side Chain | Removal of ester (to -OH) | Drastic decrease | academie-sciences.frthieme-connect.com |

| Change of stereocenter (S to R) | Loss of activity | academie-sciences.fr | |

| C-7 Position | Deoxygenation (with C-3 ester) | Activity retained | |

| Cyclic Carbamate | Replacement | Activity may be retained | beilstein-institut.de |

| C-9 Hydroxyl | Alkylation | Marked decrease | academie-sciences.fr |

| Inversion of stereocenter | Loss of activity | beilstein-institut.de | |

| C-10 Position | Epimerization | Activity retained | academie-sciences.fr |

Computational and Predictive SAR Models for this compound Analogues

Computational and predictive Structure-Activity Relationship (SAR) models are powerful tools in medicinal chemistry for understanding how a molecule's three-dimensional structure relates to its biological activity. dntb.gov.uamdpi.com For complex natural products like this compound and its analogues, these in silico methods are particularly valuable. They allow for the rational design of new derivatives and the prediction of their potency without the need for laborious synthesis of every potential compound. dntb.gov.uamdpi.com This is especially relevant for ansamitocins and the closely related maytansinoids, where total synthesis is challenging and costly. researchgate.netacs.org

The primary goal of these computational studies is to build a statistically significant model that correlates the structural features of a series of compounds with their measured biological activity, such as cytotoxicity (IC50). mdpi.comnih.gov These models can then be used to predict the activity of novel, unsynthesized analogues, prioritize candidates for synthesis, and provide insights into the mechanism of action at the molecular level. dntb.gov.ua

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

A principal method used in this field is three-dimensional quantitative structure-activity relationship (3D-QSAR). mdpi.comtandfonline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to develop these predictive models. jst.go.jpmdpi.comresearchgate.net

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (shape) and electrostatic (charge distribution) fields around a set of aligned molecules. It then uses statistical methods, like Partial Least Squares (PLS), to generate a mathematical equation correlating these fields to biological activity. The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifications to steric bulk or electrostatic charge would likely increase or decrease activity. mdpi.comresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. jst.go.jpmdpi.com This often provides a more detailed and nuanced understanding of the SAR. nih.gov

Application to this compound Analogues

For a series of this compound analogues, a 3D-QSAR study would involve the following steps:

Data Set Selection: A series of this compound analogues with a range of modifications, particularly at the C3 ester side chain, and their corresponding experimentally determined cytotoxic activities would be compiled.

Molecular Alignment: The compounds in the dataset would be conformationally aligned based on a common structural scaffold, such as the ansa-macrocycle. This is a critical step for the validity of the model. jst.go.jp

Model Generation and Validation: CoMFA and CoMSIA models would be generated, and their statistical significance and predictive power would be rigorously validated.

The predictive power of a QSAR model is assessed using several statistical metrics. A hypothetical validation table for a CoMSIA model of this compound analogues is presented below to illustrate the typical parameters.

| Statistical Parameter | Symbol | Description | Typical Value |

| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model, determined by cross-validation (e.g., leave-one-out). | > 0.5 |

| Non-cross-validated Correlation Coefficient | r² | A measure of how well the model fits the training set data. | > 0.6 |

| Standard Error of Estimate | SEE | The standard deviation of the residuals, indicating the precision of the predictions. | Lower is better |

| F-statistic | F | A measure of the statistical significance of the model, comparing it to a model with no independent variables. | Higher is better |

| Predictive Correlation Coefficient | r²_pred | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |

This table is a representative example of data found in 3D-QSAR studies and is for illustrative purposes. mdpi.comnih.govmdpi.com

Insights from Molecular Docking and Contour Maps

Molecular docking studies on maytansinoid analogues have provided complementary insights, showing how these molecules bind to their target, β-tubulin. nih.gov These studies confirm that the C3 ester side chain projects into a specific pocket of the binding site. nih.gov This aligns with SAR data indicating that the nature of this ester is crucial for activity. nih.govrsc.org

The contour maps generated from a hypothetical 3D-QSAR study on this compound analogues would likely show:

Steric Maps: Green contours might indicate regions around the C3 side chain where bulkier substituents are favored for enhanced activity, while yellow contours would indicate areas where steric bulk is detrimental.

Electrostatic Maps: Blue contours could highlight areas where electropositive groups would increase potency, whereas red contours would suggest that electronegative groups are preferred.

Hydrophobic and H-Bonding Maps (CoMSIA): These maps would further refine the SAR by showing specific regions where hydrophobic interactions or hydrogen bond donors/acceptors are critical for binding affinity.

Cellular and Molecular Mechanisms of Proansamitocin and Its Derivatives in Preclinical Models

Interaction with Tubulin and Microtubule Assembly Dynamics

Ansamitocins, the active derivatives of proansamitocin, are recognized as potent microtubule-targeting agents. researchgate.net Their primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division, structure, and intracellular transport. researchgate.netfrontiersin.org

In vitro studies using purified tubulin have been instrumental in elucidating the direct interaction of ansamitocin derivatives with this critical cytoskeletal protein. plos.org Ansamitocin P-3, a well-studied derivative, has been shown to bind directly to purified tubulin. plos.orgcaymanchem.com This binding inhibits the assembly of tubulin dimers into microtubules. researchgate.netresearchgate.net

One key finding is that ansamitocin P-3 binds to tubulin with a dissociation constant (Kd) of approximately 1.3 µM. plos.orgmedchemexpress.cnnih.gov This interaction is potent enough to disrupt the normal process of microtubule polymerization. plos.orgmedchemexpress.cn Docking analyses and competitive binding assays suggest that the binding site for ansamitocins on tubulin partially overlaps with the vinblastine (B1199706) binding site. plos.orgnih.govresearchgate.net Specifically, ansamitocin P-3 has been shown to inhibit the binding of vinblastine to tubulin with a high affinity. plos.org High-resolution crystal structures have revealed that maytansine (B1676224), a closely related compound, binds to a unique site on β-tubulin that is distinct from the vinca (B1221190) domain, effectively blocking the longitudinal interactions between tubulin dimers required for microtubule formation. pnas.org

The inhibition of tubulin polymerization is a key aspect of the mechanism of action for these compounds. Assays measuring tubulin polymerization, often by observing changes in light scattering or fluorescence, demonstrate that ansamitocin P-3 acts as a potent inhibitor, similar to other microtubule-destabilizing agents like colchicine (B1669291) and vinca alkaloids. mdpi.comnih.govcytoskeleton.com

Table 1: In Vitro Tubulin Interaction Data for Ansamitocin P-3

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | In vitro binding assay with purified tubulin | plos.orgnih.gov |

| Binding Site | Partially overlaps with the vinblastine site on β-tubulin | Competitive binding assays and docking analysis | plos.orgnih.gov |

| Effect on Polymerization | Potent inhibition | Tubulin polymerization assays | researchgate.netresearchgate.netresearchgate.net |

The in vitro inhibition of tubulin polymerization translates to significant disruption of microtubule structures within cells. In various cancer cell lines, including MCF-7, HeLa, and MDA-MB-231, treatment with ansamitocin P-3 leads to a strong depolymerization of both interphase and mitotic microtubules. plos.orgmedchemexpress.cn This disruption of the microtubule network has profound consequences for cellular processes.

The most prominent effect is the arrest of the cell cycle in the G2/M phase. plos.orgmedchemexpress.cnresearchgate.net By interfering with the formation of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, ansamitocin P-3 prevents cells from completing mitosis. researchgate.netplos.org This mitotic block activates the spindle assembly checkpoint, a cellular surveillance mechanism, evidenced by the activation of proteins like Mad2 and BubR1. plos.orgcaymanchem.commedchemexpress.cn Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), often through a p53-mediated pathway. plos.orgmedchemexpress.cn

Immunofluorescence microscopy in treated cells clearly visualizes the dose-dependent disassembly of the microtubule network, confirming the potent anti-microtubule activity of ansamitocin derivatives in a cellular context. plos.orgresearchgate.net

Identification of Other Cellular Targets in Producer Strains and Model Organisms

While tubulin is the primary target in eukaryotic cancer cells, research into the effects of these compounds on their producing organisms and other model systems has revealed additional cellular targets.

In the producing organism, the bacterium Actinosynnema pretiosum, high concentrations of its own product, ansamitocin P-3, can be toxic. researchgate.netnih.gov This suggests the existence of intracellular targets within the bacterium itself. Since bacteria lack tubulin, researchers have investigated analogous proteins.

A key bacterial target identified for ansamitocin P-3 is FtsZ, a structural homolog of eukaryotic β-tubulin that is essential for bacterial cell division. nih.govnih.gov Ansamitocin P-3 binds to FtsZ, inhibiting its function and leading to growth suppression of the producing strain. nih.govresearchgate.netnih.gov

More recently, chemoproteomic profiling using an ansamitocin P-3-derived photoaffinity probe has identified several other "cryptic" targets in A. pretiosum. researchgate.netnih.govsciprofiles.comresearchgate.net These include:

Deoxythymidine diphosphate (B83284) (dTDP)-glucose-4,6-dehydratase (dTGD): An enzyme involved in the biosynthesis of cell wall components. researchgate.netnih.gov Ansamitocin P-3 acts as a non-competitive inhibitor of dTGD. nih.gov

Aldehyde Dehydrogenase (ALDH): An enzyme involved in central carbon metabolism. researchgate.netnih.govresearchgate.net

Flavin-dependent Thymidylate Synthase (FTDS, also referred to as ThyX): An enzyme involved in nucleotide biosynthesis. researchgate.netnih.govresearchgate.net

Inhibition of these proteins by ansamitocin P-3 demonstrates that the compound exerts physiological stress on the producing organism by interfering with multiple, diverse metabolic pathways. researchgate.netnih.gov

Table 2: Identified Cellular Targets of Ansamitocin P-3 in Actinosynnema pretiosum

| Target Protein | Cellular Process | Mode of Inhibition | Reference |

|---|---|---|---|

| FtsZ | Cell Division | Binding and functional inhibition | nih.govnih.gov |

| dTGD | Cell Wall Assembly | Non-competitive inhibitor (Ki = 1.10 mM) | nih.gov |

| ALDH | Central Carbon Metabolism | Non-competitive inhibitor | researchgate.netnih.gov |

| FTDS (ThyX) | Nucleotide Biosynthesis | Non-competitive inhibitor | researchgate.netnih.gov |

The production of secondary metabolites like ansamitocins can impose a significant metabolic burden and physiological stress on the producing microorganism. researchgate.netnih.govplos.org The biosynthesis of ansamitocin P-3 in A. pretiosum has been shown to repress the growth of the strain, particularly at high concentrations. researchgate.netnih.gov This growth inhibition is a direct consequence of the compound targeting essential endogenous proteins like FtsZ, dTGD, ALDH, and FTDS, as detailed above. researchgate.netnih.gov

This self-toxicity creates a physiological stress response. nih.govresearchgate.netfrontiersin.org The organism must manage the toxic effects of the compound it produces. In response to this stress, bacteria can activate complex regulatory networks to maintain homeostasis. plos.orgnih.gov Interestingly, studies have shown that overexpressing the identified target proteins (like dTGD, ALDH, and FTDS) in A. pretiosum can increase the strain's tolerance to ansamitocin P-3, leading to improved biomass and a significant boost in the final product yield. researchgate.netnih.gov This suggests that the physiological stress caused by the biosynthesis is a limiting factor for production and that alleviating this stress can be a viable strategy for industrial strain improvement. researchgate.netnih.gov

Modulation of Protein Degradation Pathways (e.g., Proteasome Inhibition, if directly linked to this compound action)

The primary mechanism of cell death induced by ansamitocin derivatives is apoptosis following mitotic arrest. plos.orgresearchgate.net This process is intrinsically linked to protein degradation pathways, such as the ubiquitin-proteasome system (UPS), which is responsible for the timely degradation of key cell cycle proteins. numberanalytics.comthermofisher.com

While ansamitocins cause the accumulation of certain proteins like p53 and cyclin B due to cell cycle arrest, there is currently no direct evidence to suggest that this compound or its active derivatives, like ansamitocin P-3, directly inhibit the proteasome itself. plos.orgbiorxiv.org The accumulation of these proteins appears to be a downstream consequence of the mitotic block induced by microtubule depolymerization, rather than a direct interaction with components of the protein degradation machinery. nih.gov The cell's inability to progress through mitosis leads to the stabilization of proteins that would normally be degraded to allow mitotic exit, but this is an indirect effect. embopress.org Therefore, while the ultimate outcome involves the modulation of protein levels, this is not achieved through direct inhibition of the proteasome by the compound.

Advanced Research Methodologies and Future Directions in Proansamitocin Research

Metabolic Engineering for Enhanced Proansamitocin Production and Analogue Yields

Metabolic engineering strategies are at the forefront of efforts to improve the production of this compound and its valuable analogues. These approaches aim to rationally modify the biosynthetic pathways of the producing organism, primarily the actinomycete Actinosynnema pretiosum, to increase yields and generate novel derivatives.

CRISPR-Cas9 Gene Editing in Actinosynnema pretiosum

The advent of CRISPR-Cas9 technology has revolutionized genetic engineering in various organisms, including the producers of this compound. This powerful tool allows for precise and efficient gene editing, enabling researchers to make targeted modifications to the genome of Actinosynnema pretiosum to enhance the production of ansamitocin P-3 (AP-3), a derivative of this compound. nih.govfrontiersin.org

A key strategy involves the deletion of competing gene clusters. nih.gov By removing pathways that divert precursors away from this compound biosynthesis, the metabolic flux can be channeled towards the desired product. For instance, the inactivation of a type I polyketide synthase (PKS) gene cluster was shown to increase AP-3 production by 27%, likely by making more intracellular triacylglycerol (TAG) available as a precursor. nih.gov

Another successful approach is the insertion of strong, bidirectional promoters to upregulate the expression of key biosynthetic genes. nih.govfrontiersin.org For example, inserting bidirectional promoters (BDPs) like ermEp-kasOp and j23119p-kasOp has been shown to significantly increase the transcription of genes responsible for the synthesis of the methoxymalonyl-acyl carrier protein (MM-ACP), a crucial extender unit for the this compound backbone. nih.gov This strategy has led to AP-3 yield increases of up to 50%. nih.gov

To facilitate these genetic manipulations, tailored CRISPR-Cas9 systems have been developed specifically for A. pretiosum. nih.gov These systems often involve codon optimization of the Cas9 gene for the host and the use of appropriate replicons to ensure efficient function. nih.gov The development of such tools has significantly improved the feasibility and efficiency of metabolic engineering in this organism. nih.govescholarship.org

Table 1: Examples of CRISPR-Cas9 Applications in Actinosynnema pretiosum

| Genetic Modification | Target | Outcome | Reference |

| Gene Cluster Deletion | Competing Type I PKS | 27% increase in AP-3 production | nih.gov |

| Promoter Insertion | asm12-asm13 spacer | Up to 50% increase in AP-3 yield | nih.gov |

| Gene Knockout | Erythromycin biosynthetic cluster | Accumulation of synthetic intermediates | frontiersin.org |

Optimization of Precursor Supply and Carbon Flux through Fermentation

Optimizing the fermentation process is crucial for maximizing this compound production by ensuring an adequate supply of necessary precursors and directing carbon flux towards the biosynthetic pathway. The biosynthesis of the this compound core requires a specific starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and several extender units derived from primary metabolism. beilstein-journals.orgresearchgate.net

Key precursors for the polyketide backbone of this compound include acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and a "glycolate" extender unit. nih.govbeilstein-journals.org The availability of these precursors is a significant bottleneck in production. Research has shown that manipulating the central carbon metabolism can effectively enhance the supply of these building blocks. nih.govresearchgate.net For instance, strategies to increase the intracellular pool of acetyl-CoA and malonyl-CoA have been a major focus. nih.gov

One approach to redirecting carbon flux is to modify the central metabolic pathways. researchgate.net For example, weakening the pentose (B10789219) phosphate (B84403) (PP) pathway or a combination of the PP and Entner-Doudoroff (ED) pathways has been shown to significantly enhance AP-3 production in chemically defined media. researchgate.net This suggests that by limiting alternative metabolic routes, more carbon is funneled into the this compound biosynthetic pathway.

Fed-batch strategies in bioreactors, involving the pulsed feeding of carbon sources like fructose (B13574) and precursor-directed feeding of compounds like isobutanol, have also proven effective in boosting AP-3 titers to levels significantly higher than those achieved in simple batch fermentations. researchgate.net

Development of Novel Biotransformation Systems for this compound Modification

Biotransformation offers a powerful and often more selective alternative to chemical synthesis for modifying the this compound structure and generating novel analogues. beilstein-journals.orgacademie-sciences.fr This approach utilizes whole microbial cells or purified enzymes to carry out specific chemical reactions on the this compound scaffold.

Various microorganisms, including different species of Streptomyces and Bacillus megaterium, have been employed to perform a range of biotransformations on ansamitocins. academie-sciences.fr These transformations include:

O-demethylation: Removal of a methyl group from an oxygen atom, for example at the C-20 position. academie-sciences.fr

Deacylation: Removal of the acyl side chain. academie-sciences.fr

N-demethylation: Removal of a methyl group from a nitrogen atom. academie-sciences.fr

Hydroxylation: Introduction of a hydroxyl group, for instance at the C-15 position. academie-sciences.fr

Interestingly, some of these biotransformations can yield products that are also obtainable from mutant strains of A. pretiosum that are blocked in specific post-PKS tailoring steps. academie-sciences.fr For example, a mutant lacking N-methyltransferase activity accumulates N-demethylansamitocin P-3. academie-sciences.fr

Mutasynthesis, a technique that combines chemical synthesis and biosynthesis, has also been successfully applied. beilstein-journals.org In this approach, chemically synthesized analogues of biosynthetic intermediates are fed to a mutant strain that is blocked in an early step of the pathway. The mutant then incorporates the synthetic analogue and processes it through the remaining enzymatic steps to produce a novel this compound derivative. beilstein-journals.orgthieme-connect.com For instance, feeding 3-amino-5-chlorobenzoic acid to an AHBA-deficient mutant of A. pretiosum resulted in the production of a variety of chlorinated ansamitocin analogues. beilstein-journals.org

The substrate flexibility of the tailoring enzymes in the ansamitocin pathway is a key factor in the success of these biotransformation and mutasynthesis experiments. beilstein-journals.org Enzymes like the carbamoyltransferase Asm21 have been shown to accept and modify this compound derivatives that differ significantly from the natural substrate. beilstein-journals.org

Exploration of Cryptic Biosynthetic Pathways and Enzymes

The genomes of microorganisms like Actinosynnema pretiosum often contain numerous "cryptic" or "silent" biosynthetic gene clusters (BGCs). jmicrobiol.or.krmdpi.com These clusters have the potential to produce a vast array of novel natural products, including new this compound analogues, but are not typically expressed under standard laboratory conditions. jmicrobiol.or.krmdpi.com Activating these cryptic pathways represents a significant frontier in natural product discovery. jmicrobiol.or.krmdpi.com

Several strategies are employed to awaken these silent gene clusters:

Cultivation-based approaches: Altering the composition of the growth medium, co-culturing with other microorganisms, or changing physical parameters like temperature and pH can sometimes induce the expression of cryptic BGCs. jmicrobiol.or.kr

Genetic manipulation: This involves the targeted modification of regulatory genes within the BGC. jmicrobiol.or.kr Overexpressing activator genes or deleting repressor genes can switch on the entire pathway. The use of strong, inducible promoters to drive the expression of the entire cluster is another powerful technique. mdpi.com

Heterologous expression: This involves cloning the entire BGC from the native producer into a more genetically tractable host organism that is optimized for high-level production of secondary metabolites. mdpi.comuni-freiburg.de This approach can bypass the native regulatory circuits that may be silencing the pathway. mdpi.com

Genome mining, the process of identifying and analyzing BGCs in genomic data, is the first step in exploring these cryptic pathways. jmicrobiol.or.kr Bioinformatic tools can predict the type of natural product a BGC might produce based on the genes it contains. jmicrobiol.or.kr Once a promising cryptic cluster is identified, the above strategies can be used to activate it and characterize the resulting metabolites. jmicrobiol.or.kruni-freiburg.de

The discovery of novel enzymes from these cryptic pathways can also expand the biocatalytic toolbox for modifying this compound and other natural products. uni-freiburg.de These enzymes may possess unique substrate specificities or catalyze unusual chemical reactions that can be harnessed for chemoenzymatic synthesis and biotransformation. researchgate.net

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies

A holistic understanding of the complex biological processes involved in this compound biosynthesis requires the integration of multiple "omics" technologies. humanspecificresearch.orguninet.edunih.gov These high-throughput approaches provide a global view of the organism's genetic potential, gene expression, protein content, and metabolic state.

Genomics: The study of the complete set of an organism's DNA, provides the fundamental blueprint for this compound biosynthesis. humanspecificresearch.orguninet.edu The sequencing of the A. pretiosum genome has been instrumental in identifying the ansamitocin BGC and other potentially related pathways. nih.govresearchgate.net Genomic information is the foundation for genome mining efforts to find cryptic BGCs and for targeted genetic engineering using tools like CRISPR-Cas9. nih.govjmicrobiol.or.kr

Proteomics: The large-scale study of proteins, allows researchers to identify and quantify the enzymes and regulatory proteins that are actively involved in this compound production under different conditions. humanspecificresearch.orguninet.edu By comparing the proteomes of high- and low-producing strains, or cells grown under different fermentation conditions, key proteins that are critical for high yields can be identified. uninet.edu

Metabolomics: The comprehensive analysis of all metabolites within a biological system, provides a direct snapshot of the metabolic state of the cell. humanspecificresearch.orguninet.edu Metabolomic profiling can be used to identify bottlenecks in the this compound biosynthetic pathway by detecting the accumulation of specific intermediates or the depletion of essential precursors. uninet.edu This information is invaluable for rationally designing metabolic engineering strategies to improve precursor supply and carbon flux. researchgate.net

The integration of these omics datasets provides a powerful systems biology approach to studying this compound biosynthesis. uninet.eduucl.ac.uk By combining genomic, proteomic, and metabolomic data, researchers can build comprehensive models of the metabolic network and identify novel targets for strain improvement. uninet.eduslideshare.net This multi-omics approach enables a more complete understanding of the regulatory networks that control this compound production and facilitates the development of more effective strategies for enhancing yields. slideshare.net

Computational Biology and In Silico Approaches in this compound Discovery

Computational biology and in silico (computer-based) methods are increasingly integral to all stages of this compound research, from the discovery of new pathways to the engineering of novel analogues. nih.govutripoli.edu.ly These approaches leverage the vast amounts of biological data generated by omics technologies to model, predict, and analyze complex biological systems. nih.gov

Genome Mining and BGC Prediction: As mentioned previously, bioinformatics tools are essential for sifting through genomic data to identify putative BGCs for this compound and other natural products. jmicrobiol.or.kr Algorithms can predict the core structure of the molecule that a BGC will produce based on the sequence and organization of its genes, particularly the PKS and non-ribosomal peptide synthetase (NRPS) domains. jmicrobiol.or.kr

Metabolic Modeling: In silico models of the metabolic network of A. pretiosum can be constructed to simulate the flow of carbon and energy through different pathways. ucl.ac.uk These models can be used to predict the effects of gene knockouts or overexpressions on this compound production, allowing researchers to prioritize the most promising metabolic engineering strategies before undertaking laborious experimental work. elifesciences.org Flux balance analysis (FBA) is a common computational technique used for this purpose.

Enzyme and Protein Modeling: The three-dimensional structures of key enzymes in the this compound pathway can be modeled in silico. nih.gov This allows for the study of enzyme-substrate interactions at the molecular level and can guide protein engineering efforts to alter substrate specificity or improve catalytic efficiency. nih.gov For example, molecular docking simulations can be used to predict whether a novel, chemically synthesized precursor will be accepted by a particular tailoring enzyme.

Machine Learning and Predictive Toxicology: Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel this compound analogues. utripoli.edu.lyfrontiersin.org This can help to prioritize the synthesis of compounds with desired characteristics. In silico methods are also being developed to predict the potential toxicity of new compounds early in the discovery process. nih.gov

The integration of these computational approaches with experimental research creates a powerful discovery and development pipeline. utripoli.edu.lynih.gov In silico predictions can guide experimental design, while experimental results can be used to refine and improve the accuracy of computational models, leading to a synergistic cycle of innovation in this compound research.

Q & A

Q. What are the key biosynthetic pathways and enzymatic steps involved in proansamitocin production?

this compound biosynthesis involves modular polyketide synthases (PKS) and post-PKS tailoring enzymes. The core structure is synthesized via PKS, followed by oxidation, chlorination, and carbamoylation steps catalyzed by enzymes such as Asm12 (chlorination) and Asm21 (carbamoyltransferase). Experimental validation requires gene knockout studies in Actinosynnema pretiosum mutants and LC-MS/NMR analysis of intermediates .

Q. How can researchers standardize the characterization of this compound derivatives?

Use a combination of high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., - HSQC, - COSY) to resolve structural ambiguities. For novel derivatives, compare retention times and fragmentation patterns with known analogs. Ensure purity via HPLC (>95%) and document spectral data in supplementary materials for reproducibility .

Q. What experimental models are suitable for studying this compound bioactivity?

Prioritize in vitro cytotoxicity assays (e.g., IC determination against human cancer cell lines like HCT-116 or HeLa) and in vivo efficacy studies in xenograft models. Include negative controls (e.g., solvent-only treatments) and validate results with triplicate biological replicates .

Advanced Research Questions

Q. How to design mutasynthetic biotransformation experiments to probe substrate flexibility of post-PKS tailoring enzymes?

- Population (P): Use A. pretiosum mutants blocked in AHBA biosynthesis (e.g., HGF073).

- Intervention (I): Supplement cultures with synthetic this compound analogs (e.g., 9a, 9b, 12).

- Comparison (C): Compare biotransformation products to wild-type metabolites via UPLC-ESIMS.

- Outcome (O): Identify structural modifications (e.g., C-7 deoxygenation) and enzyme promiscuity.

- Time (T): Monitor biotransformation over 3–5 days post-inoculation .

Q. How to resolve contradictions in spectral data when novel this compound derivatives exhibit unexpected structural features?

- Repeat experiments to rule out technical artifacts.

- Use advanced NMR techniques (e.g., NOESY for stereochemistry, - HMBC for carbamoyl groups).

- Cross-validate with computational modeling (e.g., DFT-based chemical shift predictions).

- Publish raw data (e.g., FID files) to enable independent verification .

Q. What methodologies address low yields of this compound derivatives in fermentation-based studies?

- Optimize fermentation media (e.g., K-medium with DMSO-solubilized precursors).

- Use fed-batch strategies to mitigate precursor toxicity.

- Screen for regulatory gene overexpression (e.g., asm24 for pathway activation).

- Quantify yields via calibration curves and report in µM/g dry cell weight .

Methodological Guidelines